molecular formula C21H26ClN3O4S B12482080 N~2~-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12482080
M. Wt: 452.0 g/mol
InChI Key: PZQVTPJJTYYGAZ-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a morpholine ring, and a phenylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the chlorination of 2-methylphenyl to obtain 5-chloro-2-methylphenyl This intermediate is then reacted with glycinamide under specific conditions to form the glycinamide derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C21H26ClN3O4S/c1-17-7-8-18(22)15-20(17)25(30(27,28)19-5-3-2-4-6-19)16-21(26)23-9-10-24-11-13-29-14-12-24/h2-8,15H,9-14,16H2,1H3,(H,23,26)

InChI Key

PZQVTPJJTYYGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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